molecular formula C17H19Cl2NO B589705 (R)-(+)-Sch 23390-d3 Hydrochloride CAS No. 1329837-05-9

(R)-(+)-Sch 23390-d3 Hydrochloride

Cat. No.: B589705
CAS No.: 1329837-05-9
M. Wt: 327.263
InChI Key: OYCAEWMSOPMASE-QNYOVWSSSA-N
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Description

®-(+)-Sch 23390-d3 Hydrochloride is a deuterated form of ®-(+)-Sch 23390 Hydrochloride, a selective dopamine D1 receptor antagonist. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Scientific Research Applications

®-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: To study the chemical properties and reactions of deuterated compounds.

    Biology: To investigate the role of dopamine receptors in various biological processes.

    Medicine: To explore potential therapeutic applications in neurological and psychiatric disorders.

    Industry: As a reference standard in the development and quality control of pharmaceuticals.

Mechanism of Action

®-(+)-Sch 23390-d3 Hydrochloride acts as a dopamine receptor antagonist . This means it binds to dopamine receptors but does not activate them, effectively blocking them from being activated by dopamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Sch 23390-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Sch 23390 Hydrochloride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of ®-(+)-Sch 23390-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Sch 23390-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-Sch 23390 Hydrochloride: The non-deuterated form of the compound.

    SCH 39166: Another dopamine D1 receptor antagonist with a different chemical structure.

    SKF 81297: A selective dopamine D1 receptor agonist.

Uniqueness

®-(+)-Sch 23390-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the kinetic isotope effects and metabolic stability of the compound. This makes it a valuable tool in research studies that require precise control over isotopic composition.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-(+)-Sch 23390-d3 Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": ["3,4-dihydroxyphenylacetic acid-d3", "2-aminomethyl-1-phenyl-1-propanol", "thionyl chloride", "potassium carbonate", "methanol", "acetic acid", "hydrochloric acid"], "Reaction": ["1. 3,4-dihydroxyphenylacetic acid-d3 is converted to the corresponding acid chloride using thionyl chloride.", "2. The acid chloride is reacted with 2-aminomethyl-1-phenyl-1-propanol in the presence of potassium carbonate to form the corresponding amide.", "3. The amide is then reduced with hydrogen gas over a palladium catalyst to give the corresponding amine.", "4. The amine is then reacted with methanol and acetic acid to form the corresponding methyl ester.", "5. The methyl ester is then treated with hydrochloric acid to form (R)-(+)-Sch 23390-d3 Hydrochloride."] }

CAS No.

1329837-05-9

Molecular Formula

C17H19Cl2NO

Molecular Weight

327.263

IUPAC Name

(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

InChI

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3;

InChI Key

OYCAEWMSOPMASE-QNYOVWSSSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl

Synonyms

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride;  (R)-Sch 23390-d3 Hydrochloride; 

Origin of Product

United States

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